molecular formula C6H7NO2 B1589670 1-(4-Methyloxazol-5-yl)ethanone CAS No. 23012-19-3

1-(4-Methyloxazol-5-yl)ethanone

Cat. No.: B1589670
CAS No.: 23012-19-3
M. Wt: 125.13 g/mol
InChI Key: BYBRWPKBEPJABL-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Heterocycles in Medicinal Chemistry and Organic Synthesis

Oxazole and its derivatives are of paramount importance in medicinal chemistry, forming the core structure of numerous pharmaceuticals. tandfonline.comrsc.org These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. museonaturalistico.itresearchgate.net The versatility of the oxazole ring lies in its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets like enzymes and receptors. rsc.orgresearchgate.netnih.gov This capacity for molecular recognition makes oxazole-based compounds highly sought-after in the rational design of new therapeutic agents. museonaturalistico.it

In the realm of organic synthesis, oxazoles are valuable building blocks. scbt.com Their unique electronic properties and reactivity allow for their participation in a variety of chemical transformations, including Diels-Alder reactions, making them precursors to other important heterocyclic systems like pyridines. wikipedia.orgsemanticscholar.org The ability to functionalize the oxazole ring at different positions provides chemists with a powerful tool for constructing complex molecular architectures.

Historical Development of Oxazole Chemistry and its Therapeutic Relevance

The journey of oxazole chemistry began in 1876, with the first synthesis of a substituted oxazole. thepharmajournal.com However, it was the investigation of penicillin during World War II, which was initially thought to contain an oxazole ring, that significantly spurred interest in this heterocyclic system. thepharmajournal.com The first synthesis of the parent oxazole molecule was achieved in 1947. taylorandfrancis.com Since then, the field has witnessed exponential growth, driven by the discovery of naturally occurring oxazoles and the development of novel synthetic methodologies. thepharmajournal.com A landmark in oxazole synthesis is the van Leusen reaction, first reported in 1972, which provides a versatile one-pot method for preparing 5-substituted oxazoles. nih.gov

The therapeutic relevance of oxazoles is underscored by the number of drugs containing this scaffold that have received regulatory approval. rsc.org For instance, Oxaprozin (B1677843), a non-steroidal anti-inflammatory drug (NSAID), features an oxazole core and has been used for the treatment of osteoarthritis and rheumatoid arthritis. rsc.org The continued exploration of oxazole derivatives promises to yield new and improved treatments for a wide range of diseases.

Contextualization of 1-(4-Methyloxazol-5-yl)ethanone as a Key Oxazole Scaffold

Within this rich chemical landscape, this compound emerges as a significant and versatile building block. Its structure, featuring a methyl group at the 4-position and an acetyl group at the 5-position of the oxazole ring, provides a unique combination of steric and electronic properties. The acetyl group, in particular, offers a reactive handle for a variety of chemical transformations, allowing for the facile introduction of further functionality. This makes this compound a valuable starting material for the synthesis of more complex, biologically active molecules. Its utility is demonstrated in its use as a precursor for creating a diverse range of substituted oxazoles, which are then evaluated for their potential as therapeutic agents.

The strategic placement of the methyl and acetyl groups influences the reactivity of the oxazole ring, directing further substitutions and enabling the construction of specific molecular frameworks. This level of control is crucial in medicinal chemistry, where precise structural modifications can lead to significant changes in biological activity. Therefore, this compound is not merely a simple oxazole derivative but a key intermediate that unlocks access to a broad chemical space with high potential for drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methyl-1,3-oxazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-6(5(2)8)9-3-7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBRWPKBEPJABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452424
Record name 1-(4-methyloxazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23012-19-3
Record name 1-(4-methyloxazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Functionalization of 1 4 Methyloxazol 5 Yl Ethanone

Electrophilic Aromatic Substitution on the Oxazole (B20620) Ring System

The oxazole ring is generally considered to be electron-rich, yet its reactivity towards electrophilic aromatic substitution is modest and influenced by the substituents present on the ring. wikipedia.org Electrophilic attack typically occurs at the C5 position, especially when electron-donating groups are present. wikipedia.org However, in the case of 1-(4-methyloxazol-5-yl)ethanone, the acetyl group at the C5 position is electron-withdrawing, which deactivates this position towards electrophilic attack.

Conversely, the methyl group at the C4 position is weakly electron-donating, which can direct electrophiles to the C5 position, though the deactivating effect of the acetyl group is generally stronger. Electrophilic substitution on the oxazole ring of this specific compound is challenging and often requires harsh reaction conditions or the use of potent electrophiles. For instance, reactions like nitration or halogenation may necessitate strong acids and high temperatures, with the potential for competing reactions or degradation of the starting material.

Research on related oxazole systems indicates that formylation can occur at the C2 position using reagents like dimethylformamide. wikipedia.org However, the presence of substituents on the ring significantly influences the regioselectivity of such reactions.

Nucleophilic Reactivity at the Ethanone (B97240) Moiety

The ethanone (acetyl) group attached to the oxazole ring is a primary site for nucleophilic attack. The carbonyl carbon is electrophilic and readily reacts with a wide variety of nucleophiles. These reactions are fundamental to building more complex molecules from the this compound scaffold.

Common nucleophilic addition reactions include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard Reactions: Reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) allows for the introduction of various alkyl, aryl, or vinyl groups, leading to the formation of tertiary alcohols.

Wittig Reaction: The carbonyl group can be converted to an alkene through a reaction with a phosphonium (B103445) ylide (Wittig reagent). This provides a route to a variety of vinyl-substituted oxazoles.

Condensation Reactions: The α-protons of the ethanone moiety are acidic and can be removed by a base to form an enolate. This enolate can then participate in aldol (B89426) condensations with aldehydes or ketones, or Claisen condensations with esters, to form larger, more complex structures. For example, Claisen-Schmidt condensation with aromatic aldehydes can yield chalcone-like compounds. dmed.org.ua

These transformations at the ethanone moiety are generally efficient and provide a versatile handle for elaborating the molecular structure.

Derivatization Strategies at the 4-Methyl Position of the Oxazole Ring

The methyl group at the C4 position of the oxazole ring, while generally less reactive than the ethanone moiety, can also be a site for chemical modification. Derivatization at this position often involves radical reactions or oxidation.

Halogenation: Under radical conditions, such as using N-bromosuccinimide (NBS) with a radical initiator, the methyl group can be halogenated to form a bromomethyl derivative. This brominated intermediate is a versatile synthon that can undergo subsequent nucleophilic substitution reactions to introduce a variety of functional groups.

Oxidation: Strong oxidizing agents can potentially oxidize the methyl group to a carboxylic acid. However, this often requires harsh conditions that may also affect the oxazole ring or the ethanone group. Milder oxidation methods might yield the corresponding aldehyde.

These derivatization strategies at the 4-methyl position expand the range of possible structural modifications of this compound.

Introduction of Diverse Substituents to the Oxazole Core for Structure Modification

The synthesis of diverse derivatives of this compound often involves multi-step synthetic sequences that modify the core oxazole structure. nih.govmdpi.com These modifications can be achieved through various strategies, including the functionalization of the pre-formed oxazole ring or by constructing the substituted oxazole ring from acyclic precursors.

One common approach is the van Leusen oxazole synthesis, which allows for the preparation of 5-substituted oxazoles from aldehydes and tosylmethylisocyanides (TosMIC). nih.govmdpi.com By choosing appropriately substituted aldehydes, a wide range of functional groups can be introduced at the C5 position.

Another powerful method is the use of transition metal-catalyzed cross-coupling reactions. For instance, if a halogen atom is introduced onto the oxazole ring, it can serve as a handle for Suzuki, Heck, or Sonogashira coupling reactions, allowing for the introduction of aryl, vinyl, or alkynyl substituents.

The following table summarizes some examples of reactions used to introduce diverse substituents onto an oxazole core:

Reaction TypeReagents and ConditionsResulting Functionalization
Van Leusen Oxazole SynthesisAldehyde, TosMIC, Base (e.g., K₂CO₃)Formation of a 5-substituted oxazole ring
Suzuki CouplingAryl boronic acid, Pd catalyst, BaseIntroduction of an aryl group
Heck CouplingAlkene, Pd catalyst, BaseIntroduction of a vinyl group
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseIntroduction of an alkynyl group

These methods provide a rich toolbox for the synthesis of a diverse library of this compound derivatives with tailored properties.

Investigation of Biotransformations and Enzymatic Modifications on Oxazole Structures

The study of biotransformations and enzymatic modifications of oxazole-containing compounds is an emerging area of research. Enzymes, with their high specificity and mild reaction conditions, offer an attractive alternative to traditional chemical methods for the functionalization of complex molecules.

While specific studies on the biotransformation of this compound are not widely reported, research on related heterocyclic compounds suggests that various enzymatic reactions could be applicable. These include:

Hydroxylation: Cytochrome P450 monooxygenases are known to hydroxylate a wide range of substrates, including aromatic and heterocyclic compounds. These enzymes could potentially introduce hydroxyl groups at various positions on the oxazole ring or the methyl group.

Reduction/Oxidation: Ketoreductases could be used for the stereoselective reduction of the ethanone carbonyl group to a specific enantiomer of the corresponding alcohol. Conversely, alcohol dehydrogenases could be used for the oxidation of the alcohol back to the ketone.

Hydrolysis: Hydrolases could potentially cleave the oxazole ring, although this would lead to the degradation of the core structure.

The investigation of enzymatic modifications holds promise for the development of green and efficient methods for the synthesis of novel oxazole derivatives.

Biological Activities and Pharmacological Relevance of Oxazole Derivatives, with Analytical Emphasis on 1 4 Methyloxazol 5 Yl Ethanone Analogues

Spectrum of Biological Activities Associated with Oxazole (B20620) Scaffolds

Oxazole derivatives are integral components of numerous natural products and synthetic drugs, demonstrating their therapeutic potential. researchgate.netderpharmachemica.com The substitution pattern on the oxazole ring is a critical determinant of its biological function, which includes antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibiting properties. d-nb.infonih.gov Marketed drugs such as the anti-inflammatory Oxaprozin (B1677843), the platelet aggregation inhibitor Ditazole, and the tyrosine kinase inhibitor Mubritinib feature the oxazole core, highlighting its importance in drug design. d-nb.infoderpharmachemica.com

The oxazole scaffold is a key feature in many compounds developed for their antimicrobial properties. nih.govd-nb.info These derivatives have shown efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. d-nb.infomedicopublication.com For instance, certain propanoic acid derivatives containing the oxazole ring have demonstrated potent antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), although their antifungal activity was found to be poor. d-nb.infonih.gov Similarly, binaphthyl-based oxazole peptidomimetics have shown moderate to excellent activity against Gram-positive bacteria, with some examples also showing effectiveness against Gram-negative species like E. coli. rsc.org

Some oxazole derivatives have also been explored for their antiviral properties. derpharmachemica.com The natural product (-)-Hennoxazole A, which contains an oxazole moiety, is known for its antiviral activity. derpharmachemica.com

Table 1: Antibacterial Activity of Selected Oxazole Derivatives This table is interactive. You can sort and filter the data.

Compound Test Organism MIC (µg/mL) Reference Drug Reference Drug MIC (µg/mL)
Propanoic Acid Derivative 5 E. coli 3.12 Ceftazidime >200
Propanoic Acid Derivative 5 S. aureus 1.56 Cefradine 25
Propanoic Acid Derivative 5 MRSA 1.56 Cefradine 50
Propanoic Acid Derivative 6 E. coli 3.12 Ceftazidime >200
Propanoic Acid Derivative 6 S. aureus 1.56 Cefradine 25
Propanoic Acid Derivative 6 MRSA 1.56 Cefradine 50
Naphthoxazole Derivative 81 M. tuberculosis H37Rv 6.25 Rifampicin ≤ 0.125
Naphthoxazole Derivative 81 Rifampicin-resistant M. tuberculosis 1.56 Rifampicin > 4
Naphthoxazole Derivative 81 Isoniazid-resistant M. tuberculosis 3.12 Isoniazid 1

Data sourced from Kakkar & Narasimhan (2019). nih.gov

Oxazole derivatives have been widely investigated for their anti-inflammatory properties. d-nb.info One of the well-known mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory pathway. d-nb.infonih.gov The non-steroidal anti-inflammatory drug (NSAID) Oxaprozin is a classic example of a COX-2 inhibitor built upon an oxazole framework. derpharmachemica.comnih.gov

Research has led to the synthesis of novel oxazole derivatives with significant anti-inflammatory potential. For example, a series of 5-benzylideneoxazoles derived from 2,6-di-tert-butylphenol (B90309) were evaluated as dual inhibitors of 5-lipoxygenase and cyclooxygenase, two key enzymes in the inflammatory cascade. nih.gov Some of these compounds showed oral activity in animal models of inflammation. nih.gov In another study, newly synthesized oxazole derivatives were evaluated using the carrageenan-induced rat paw edema model, a standard method for assessing anti-inflammatory effects, with some derivatives showing promising results. researchgate.netjddtonline.info Hybrids of 1,3,4-oxadiazole (B1194373) (a related heterocycle) and oxime have also been developed, showing excellent anti-inflammatory activity, with some compounds being more potent than the standard drug indomethacin. capes.gov.br

Table 2: Anti-inflammatory Activity of an Oxadiazole Derivative This table is interactive. You can sort and filter the data.

Compound Assay Result (% Reduction in Edema) Standard Drug Standard Drug Result
Oxadiazole Derivative Ox-6f Carrageenan-induced hind paw edema 79.83% Ibuprofen 84.31%

Data sourced from Aslam et al. (2023). nih.gov

The oxazole scaffold is a promising entity in the development of new anticancer drugs. researchgate.netbenthamscience.com Derivatives incorporating this ring system have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms. benthamscience.com These mechanisms include the inhibition of crucial targets like STAT3, microtubules, G-quadruplexes, and various protein kinases. benthamscience.com

For example, certain oxazole derivatives have been found to induce apoptosis in cancer cells by inhibiting tubulin protein. benthamscience.com A series of methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylates was screened against 60 human cancer cell lines, with one derivative exhibiting potent and broad-range cytotoxic activity. researchgate.net Furthermore, computational and experimental studies on oxazole-based Schiff bases have confirmed their potential as anticancer agents, with molecular docking studies suggesting c-Kit tyrosine kinase as a possible target. nih.gov The antiproliferative activity of thiazole (B1198619) and isoxazole-containing analogues, which are structurally related to oxazoles, has also been demonstrated against various cancer cell lines, including HCT-116, HepG-2, and MCF-7. nih.gov

Table 3: Anticancer Activity of a Selected Oxazole Derivative This table is interactive. You can sort and filter the data.

Compound Cancer Cell Line Panel Average GI50 (mol/L) Average TGI (mol/L) Average LC50 (mol/L)
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate 15 NCI-60 5.37 x 10⁻⁶ 1.29 x 10⁻⁵ 3.6 x 10⁻⁵

GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration. Data sourced from Kumar et al. (2023). researchgate.net

The ability of oxazole derivatives to inhibit specific enzymes is a key aspect of their pharmacological relevance. researchgate.net Various oxazole-containing compounds have been identified as inhibitors of enzymes that are critical for the survival of pathogens or are implicated in human diseases. benthamscience.comnumberanalytics.com

One important target is DNA gyrase, a bacterial enzyme essential for DNA replication. derpharmachemica.com Tanitame et al. described oxazole derivatives that showed inhibitory activity against DNA gyrase, suggesting their potential as a promising class of antibacterial agents. derpharmachemica.com These compounds were found to have a balanced inhibitory effect on both DNA gyrase and topoisomerase IV, which may reduce the likelihood of bacterial resistance. derpharmachemica.com In addition to antibacterial targets, oxazole derivatives have been developed as inhibitors of enzymes involved in metabolic diseases. For instance, derivatives have been prepared and tested for their ability to inhibit diacylglycerol acyltransferase (DGAT1), an enzyme involved in triglyceride synthesis and a target for obesity treatment. d-nb.info Other related heterocyclic compounds, such as oxadiazole derivatives, have been shown to be potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, highlighting their potential for managing postprandial hyperglycemia. nih.gov

Molecular and Cellular Mechanisms of Action for Oxazole-Based Compounds

The interaction of oxazole derivatives at the molecular level is the basis for their pharmacological activities. researchgate.netbenthamscience.com As anticancer agents, they have been shown to bind to the ATP-binding pocket of protein kinases like EGFR, inhibiting the signaling cascade that leads to cell proliferation. nih.gov Molecular docking studies have further elucidated these interactions, showing how oxazole derivatives can fit into the active sites of enzymes such as c-Kit tyrosine kinase, DNA topoisomerase, and histone deacetylases (HDAC). benthamscience.comnih.gov

In the context of antimicrobial activity, oxazolidinones, a class of antibiotics containing a saturated oxazole ring, function by inhibiting the initiation of bacterial protein synthesis. numberanalytics.com Other oxazole derivatives exert their antibacterial effect by inhibiting enzymes like DNA gyrase, preventing the necessary supercoiling and uncoiling of bacterial DNA. derpharmachemica.com For their anti-inflammatory effects, compounds like oxaprozin bind to and inhibit COX enzymes, blocking the synthesis of prostaglandins. numberanalytics.com The development of dual inhibitors, which can interact with both cyclooxygenase and 5-lipoxygenase, demonstrates the scaffold's versatility in targeting multiple components of an inflammatory pathway. nih.gov The ability of the oxazole heterocycle to serve as a flexible ligand for various molecular targets makes it an attractive scaffold for the rational design of new and effective therapeutic agents. researchgate.net

Modulatory Effects on Key Biochemical Pathways

Oxazole derivatives exert their pharmacological effects by modulating various biochemical pathways, often through enzyme inhibition. While specific research on the modulatory effects of 1-(4-methyloxazol-5-yl)ethanone is not extensively detailed in the provided results, the broader class of oxazole and thiazole derivatives, to which it is structurally related, demonstrates significant interactions with key enzymes.

For instance, certain oxazole derivatives have been identified as inhibitors of enzymes like cyclooxygenase (COX-1 and COX-2), which are crucial in the inflammatory process. rsc.org Other analogues have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. researchgate.net Some oxazole-containing compounds also inhibit targets like DNA topoisomerase and protein kinases, which are vital in cancer progression. benthamscience.com

A study on 2,4-disubstituted-oxazole derivatives, developed from a lead compound, identified a potent hypoglycemic agent. nih.gov Mechanistic studies suggest that this compound exerts its effect by activating the AMPK pathway, a central regulator of energy metabolism. nih.gov Furthermore, some oxazole derivatives have been shown to have a modulatory effect on cytochrome P450 enzymes, which are key to drug metabolism. nih.govmdpi.com

The table below summarizes the inhibitory activities of some oxazole derivatives on various enzymes.

Derivative Class Target Enzyme/Pathway Biological Effect Reference
Benzimidazole-based oxazole analoguesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Inhibition, potential for Alzheimer's treatment researchgate.net
2,4-disubstituted-oxazole derivativesAMPK pathwayActivation, leading to hypoglycemic activity nih.gov
OxazolonesCyclooxygenase-1/2 (COX-1/2), TyrosinaseInhibition, potential anti-inflammatory and depigmenting effects rsc.org
General Oxazole DerivativesDNA topoisomerase, Protein kinasesInhibition, potential anticancer activity benthamscience.com
General Oxazole DerivativesCytochrome P450Moderate inhibition nih.gov

Strategic Role of Oxazole Derivatives as Lead Compounds in Rational Drug Design

The oxazole scaffold is a versatile and valuable starting point, or "lead compound," in rational drug design for several reasons. tandfonline.comtandfonline.com Its five-membered aromatic ring, containing both nitrogen and oxygen atoms, can readily engage with biological targets like enzymes and receptors. tandfonline.comtandfonline.com This structural feature allows for diverse modifications to enhance potency, selectivity, and pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity). rsc.org

Key attributes of oxazoles in drug design include:

Bioisosterism: The oxazole ring can act as a bioisostere for other aromatic rings like furan, pyridine, thiazole, and imidazole. rsc.org This allows medicinal chemists to replace parts of a known drug molecule with an oxazole ring to improve its properties without losing its biological activity. rsc.org

Structural Versatility: The oxazole ring has three positions available for substitution, offering a wide scope for chemical modification to optimize interactions with a specific biological target. researchgate.net

Favorable Pharmacokinetic Properties: Many synthesized oxazole compounds have shown high oral bioavailability and good gastrointestinal absorption. researchgate.net

The process of rational drug design often involves studying the structure-activity relationships (SAR) of a series of compounds to understand which parts of the molecule are essential for its biological effect. tandfonline.com This information is then used to design more potent and less toxic derivatives. tandfonline.com The oxazole nucleus has been successfully used in this manner to develop candidates for a wide array of diseases. tandfonline.com

Overview of Therapeutic and Clinical Potential of Oxazole-Containing Agents

The therapeutic potential of oxazole-containing agents is vast and well-documented, with numerous compounds being used clinically or undergoing investigation for various diseases. researchgate.netresearchgate.net The versatility of the oxazole scaffold has led to the development of drugs with a wide range of pharmacological activities. researchgate.net

Oxazole derivatives have demonstrated significant potential in the following therapeutic areas:

Anticancer: Many oxazole derivatives have shown potent activity against various cancer cell lines, with some acting as inhibitors of crucial targets like STAT3, microtubules, and DNA topoisomerases. benthamscience.com

Anti-inflammatory: Oxaprozin is an FDA-approved non-steroidal anti-inflammatory drug (NSAID) containing an oxazole ring, used for treating osteoarthritis and rheumatoid arthritis. rsc.org

Antibacterial and Antifungal: The oxazole nucleus is a component of several antimicrobial agents. researchgate.netresearchgate.net Linezolid is a notable example of an oxazolidinone antibiotic. researchgate.net

Antidiabetic: Research has shown that certain oxazole derivatives possess hypoglycemic properties. nih.gov

Antiviral and Antiparasitic: The oxazole moiety is also found in compounds with antiviral and antiparasitic activities. tandfonline.com

The table below lists some examples of clinically used or investigated drugs containing an oxazole or a related isoxazole (B147169) moiety, highlighting their therapeutic applications.

Drug Therapeutic Class Mechanism of Action (if known) Reference
OxaprozinNon-steroidal anti-inflammatory drug (NSAID)Inhibition of cyclooxygenase-I (COX-1) rsc.org
LinezolidAntibioticInhibition of bacterial protein synthesis researchgate.net
SulfamethoxazoleAntibioticInhibition of dihydropteroate (B1496061) synthase
DitazoleAnti-inflammatory, AntithromboticPlatelet aggregation inhibitor researchgate.net
AleglitazarAntidiabeticPeroxisome proliferator-activated receptor (PPAR) agonist researchgate.net

The continued exploration of oxazole derivatives in medicinal chemistry promises the development of new and effective treatments for a wide range of diseases. tandfonline.comtandfonline.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1 4 Methyloxazol 5 Yl Ethanone Analogues

Influence of Substituent Variation on Biological Potency and Selectivity

The biological potency and selectivity of oxazole (B20620) derivatives are highly sensitive to the nature and position of substituents on the heterocyclic core and its side chains. Structure-activity relationship (SAR) studies reveal the chemical relationship between the three-dimensional structure of a molecule and its biological activity. tandfonline.com

Research on close analogues, such as thiazole-based propenones, offers valuable SAR insights. In a series of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, which are close bioisosteres of 1-(4-methyloxazol-5-yl)ethanone derivatives, variations in the aryl substituent significantly impacted their anticancer activity. The starting material for these syntheses was 2-amino-4-methyl-5-acetylthiazole, a compound structurally similar to the target oxazole. dmed.org.ua

The introduction of different substituted aryl groups at the 3-position of the propenone side chain led to a range of cytotoxic effects against various cancer cell lines. For instance, a derivative bearing a 4-hydroxy-3-methoxyphenyl group (Compound 9 from the study) demonstrated moderate cytotoxic effects against leukemia, renal cancer, and breast cancer cell lines, indicating that specific substitution patterns are crucial for activity. researchgate.net

Table 1. Anticancer activity of selected 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone analogues (concentration 10⁻⁵ M). researchgate.net
Compound ID (as per source)Aryl SubstituentMost Sensitive Cell LineGrowth Percent (%)
4 4-FluorophenylProstate Cancer (PC-3)54.94
6 2,4-DichlorophenylColon Cancer (HCT-15)73.23
8 2,3-DimethoxyphenylLeukemia (CCRF-CEM)71.29
9 4-Hydroxy-3-methoxyphenylLeukemia (CCRF-CEM)48.19
10 4-Hydroxy-3,5-dimethoxyphenylNon-Small Cell Lung (HOP-92)58.81

The data suggest that electron-donating groups, such as hydroxyl and methoxy (B1213986) functions on the phenyl ring, can enhance cytotoxic activity. Specifically, compound 9, with a single methoxy and hydroxyl group, showed the highest activity in this series against the most sensitive cell line. researchgate.net This highlights the delicate electronic and steric balance required for optimal biological function.

Conformational Preferences and Active Conformations of Oxazole Derivatives

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The oxazole ring, being a planar aromatic system, acts as a rigid scaffold that helps to orient substituents into specific spatial arrangements required for binding. researchgate.net The presence of an oxazole moiety can confer conformational stability to a peptide chain, facilitating crucial peptide-protein or DNA/RNA interactions. nih.gov

The topological placement of the oxazole ring within a molecule can profoundly affect its biological activity. For example, in a series of non-prostanoid prostacyclin mimetics, two isomeric oxazoles showed a five-fold difference in potency for inhibiting blood platelet aggregation. nih.gov This demonstrates that the relative positioning of the heterocyclic core and its side chains is a key determinant of the active conformation. Oxazole derivatives are often used as planar aromatic linkers to position substituents in a desired orientation for optimal interaction with target molecules. researchgate.net

Application of Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools for understanding SAR at the molecular level. Techniques like molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) provide detailed insights into drug-receptor interactions. ekb.eg

Molecular docking studies on oxazole derivatives have been used to predict their binding modes and affinities within the active sites of enzymes like cyclooxygenase (COX). ekb.eg In one study, a series of triazole-bearing compounds containing oxazole or thiazole (B1198619) scaffolds were evaluated as COX-2 inhibitors. Docking studies revealed that the heterocyclic systems interact with hydrophobic amino acid residues near the mouth of the COX-2 active site. nih.gov Furthermore, 3D-QSAR models highlighted the importance of electron-withdrawing features around the oxazole/thiazole moiety for biological activity. nih.gov

These computational approaches allow for the rational design of new analogues. For instance, after identifying key interactions through docking, new molecules can be designed to optimize these contacts, potentially leading to increased potency and selectivity. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also commonly performed to assess the drug-like properties of designed compounds before their synthesis. biointerfaceresearch.com

Table 2. Application of computational methods in the study of oxazole/thiazole analogues.
Computational MethodTarget/System StudiedKey Findings/ApplicationReference
Molecular DockingCyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)Calculated binding potencies of oxazole derivatives to determine probable drug-receptor interactions. ekb.eg
3D-QSAR (CoMFA, CoMSIA)COX-2 InhibitorsIdentified that steric and hydrophobic features of the oxazole/thiazole ring were crucial for activity. nih.gov
Homology Modeling & Molecular DockingFer KinaseGenerated a model of the target enzyme and evaluated the binding of imidazo[2,1-b] nih.govekb.egscispace.comthiadiazole derivatives. biointerfaceresearch.com
In silico ADMET PredictionImidazo[2,1-b] nih.govekb.egscispace.comthiadiazole DerivativesPredicted drug-like properties to guide the selection of candidates for further experimental testing. biointerfaceresearch.com

Bioisosteric Replacement Strategies for the Oxazole Core and its Side Chains

Bioisosterism, the strategy of replacing a functional group within a molecule with another group possessing similar physical and chemical properties, is a widely used tactic in medicinal chemistry. nih.gov This approach is employed to enhance potency, improve selectivity, alter physical properties, or reduce toxicity. nih.gov

The oxazole ring and its side chains are amenable to various bioisosteric replacements.

Core Replacement: The oxazole ring can be replaced by other five-membered heterocycles. The thiazole ring is a classic bioisostere for oxazole, often leading to similar biological activities due to comparable steric and electronic properties. nih.gov Other heterocycles, such as different regioisomers of oxadiazoles, are also explored. For example, replacing a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) has been shown to increase polarity and reduce metabolic degradation, although it can sometimes lead to reduced target affinity. rsc.org

Side Chain Replacement: Functional groups on the side chains can also be replaced. The acetyl group (-COCH₃) of this compound could be considered a bioisostere for other small polar groups. More significantly, the 1,2,4-oxadiazole ring is frequently used as a bioisostere for ester and amide groups. researchgate.netscispace.com This replacement is particularly valuable because the oxadiazole ring is resistant to hydrolysis by esterases, which can improve the metabolic stability and pharmacokinetic profile of a drug candidate. researchgate.netscispace.com

Table 3. Examples of bioisosteric replacements for the oxazole core and associated functionalities.
Original GroupBioisosteric ReplacementRationale/Potential OutcomeReference
Oxazole RingThiazole RingSimilar size, shape, and electronics; modulates electronic properties. nih.gov
Oxazole Ring1,3,4-Oxadiazole RingCan increase polarity and reduce metabolic degradation. rsc.org
Ester or Amide Group1,2,4-Oxadiazole RingIncreases stability against hydrolysis by esterases. researchgate.netscispace.com
Phenyl RingThiophene RingSimilar steric and electronic properties, recognized similarly by antibodies. nih.gov

Emerging Research Directions and Translational Perspectives for 1 4 Methyloxazol 5 Yl Ethanone

Development of Novel and Green Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives has traditionally relied on methods such as the Robinson-Gabriel synthesis and the van Leusen reaction. However, contemporary research is increasingly focused on the development of more sustainable and efficient synthetic routes. nih.gov These "green chemistry" approaches aim to reduce the environmental impact of chemical synthesis by minimizing waste, using less hazardous reagents, and improving energy efficiency. nih.gov

For the synthesis of 1-(4-Methyloxazol-5-yl)ethanone and its analogs, several green methodologies are being explored. These include microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. nih.gov The use of environmentally benign solvents, such as water or ionic liquids, is another key area of development. nih.gov Furthermore, the exploration of novel catalytic systems, including biocatalysts and solid-supported catalysts, offers the potential for highly selective and efficient syntheses with reduced environmental impact. nih.gov The development of one-pot, multi-component reactions is also a promising strategy for the efficient construction of complex oxazole derivatives from simple starting materials. researchgate.net

Table 1: Comparison of Conventional and Green Synthetic Approaches for Oxazole Derivatives

FeatureConventional SynthesisGreen Synthesis
Solvents Often uses volatile organic compounds (VOCs)Prefers water, supercritical fluids, or biodegradable solvents
Catalysts May use stoichiometric and hazardous reagentsEmploys catalytic amounts of recyclable and non-toxic catalysts
Energy Often requires high temperatures and long reaction timesUtilizes microwave or ultrasound to reduce energy consumption
Waste Can generate significant amounts of hazardous wasteAims for high atom economy and minimal waste production
Efficiency Can involve multiple steps with purification at each stageFavors one-pot reactions and multi-component strategies

Exploration of Unconventional Biological Targets and Activities

Oxazole derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. benthamscience.comresearchgate.netmuseonaturalistico.it While many of these activities are directed towards well-established biological targets, there is a growing interest in exploring unconventional targets to address drug resistance and discover novel therapeutic mechanisms.

For this compound, its structural motifs suggest several potential avenues for unconventional biological activity. The oxazole ring can act as a bioisostere for other heterocyclic systems, enabling it to interact with a diverse range of protein targets. rsc.org Emerging research on oxazole derivatives has highlighted their potential to inhibit novel targets in cancer, such as STAT3 and G-quadruplexes. benthamscience.combenthamdirect.com Additionally, the modulation of protein-protein interactions and epigenetic targets are areas of increasing focus in drug discovery, and oxazole-based compounds could be designed to interact with these challenging target classes. The diverse biological activities reported for structurally similar compounds suggest that this compound could be a valuable starting point for the discovery of modulators of novel biological pathways.

Rational Design of Targeted Therapeutic Agents

Rational drug design is a powerful strategy for the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. rsc.org This approach relies on a detailed understanding of the three-dimensional structure of the biological target and the molecular interactions that govern ligand binding. For this compound, rational design strategies can be employed to develop derivatives with optimized therapeutic potential.

Structure-activity relationship (SAR) studies are a key component of rational drug design, providing insights into how modifications to the chemical structure of a compound affect its biological activity. nih.gov By systematically modifying the substituents on the oxazole ring and the ethanone (B97240) moiety of this compound, it is possible to explore the chemical space around this scaffold and identify derivatives with improved activity and selectivity. Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of these derivatives to their biological targets and guide the design of new compounds. nih.gov This iterative process of design, synthesis, and biological evaluation can lead to the development of highly potent and selective therapeutic agents.

Integration with Advanced High-Throughput Screening and Omics Technologies

The discovery of novel drug candidates can be significantly accelerated by the use of advanced screening and profiling technologies. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target, enabling the identification of "hit" compounds with desired activity. nih.govarvojournals.org Libraries of oxazole derivatives, including analogs of this compound, can be screened using HTS to identify starting points for drug discovery programs. acs.orgnih.gov

In addition to HTS, "omics" technologies, such as genomics, proteomics, and metabolomics, are playing an increasingly important role in drug discovery. researchgate.net These technologies provide a global view of the molecular changes that occur in cells or organisms in response to a drug candidate, offering insights into its mechanism of action and potential off-target effects. researchgate.net The integration of HTS with omics technologies can provide a comprehensive understanding of the biological effects of this compound and its derivatives, facilitating their development as therapeutic agents.

Table 2: Application of Advanced Technologies in the Study of this compound

TechnologyApplicationPotential Insights
High-Throughput Screening (HTS) Rapidly screen libraries of oxazole derivatives for biological activity.Identification of "hit" compounds and initial structure-activity relationships.
Genomics Analyze changes in gene expression in response to treatment.Elucidation of the mechanism of action and identification of potential biomarkers.
Proteomics Study changes in protein expression and post-translational modifications.Identification of direct protein targets and affected signaling pathways.
Metabolomics Analyze changes in the levels of small molecule metabolites.Understanding of the metabolic effects and potential for off-target activity.

Intellectual Property Landscape and Future Commercialization Opportunities

The intellectual property (IP) landscape for oxazole derivatives is an important consideration for their future commercialization. Patents provide a period of market exclusivity for new inventions, which is essential for recouping the significant investment required for drug development. A number of patents have been granted for oxazole-containing compounds with various therapeutic applications, highlighting the commercial interest in this class of molecules. google.comgoogle.com

For this compound, its novel structure may offer opportunities for securing new intellectual property. The development of novel synthetic methods, the discovery of new biological activities, and the identification of specific therapeutic applications could all be subjects of patent protection. As research into this compound and its derivatives progresses, a clear understanding of the existing patent landscape will be crucial for identifying areas of opportunity and developing a successful commercialization strategy. The potential for this compound to serve as a versatile scaffold for the development of new drugs suggests that it could be a valuable asset for pharmaceutical and biotechnology companies in the years to come.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Methyloxazol-5-yl)ethanone, and what factors influence reaction yield and purity?

The synthesis of this compound typically involves cyclization reactions of substituted precursors, such as acylated amines or ketones, under controlled conditions. Key factors affecting yield and purity include:

  • Temperature : Optimal ranges (e.g., 80–120°C) prevent decomposition of intermediates .
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .
  • Catalysts : Acidic or basic catalysts (e.g., acetic anhydride) accelerate cyclization .
    Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify structural features, such as the methyl group (δ 2.1–2.5 ppm) and carbonyl resonance (δ 190–210 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity, using C18 columns and methanol/water mobile phases .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 141.05 for C6_6H7_7NO2_2) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT methods, such as B3LYP with gradient corrections, calculate:

  • Electrostatic potential maps : Reveal nucleophilic/electrophilic sites on the oxazole ring .
  • HOMO-LUMO gaps : Predict reactivity trends (e.g., ΔE ≈ 5.2 eV indicates moderate stability) .
  • Vibrational frequencies : Match experimental IR data to validate computational models .

Q. What strategies resolve discrepancies between experimental spectroscopic data and computational predictions?

  • Hybrid functionals : Incorporate exact exchange (e.g., B3LYP) to improve agreement with NMR chemical shifts .
  • Solvent effects : Include implicit solvation models (e.g., PCM) to refine UV-Vis absorption predictions .
  • Validation : Cross-check DFT results with crystallographic data (e.g., SHELX-refined bond lengths) .

Q. How does the substitution pattern on the oxazole ring influence biological activity in derivatives?

  • Electron-withdrawing groups (e.g., halogens) enhance antimicrobial activity by increasing electrophilicity at the carbonyl group .
  • Methyl groups at the 4-position improve metabolic stability, as shown in SAR studies against S. aureus (MIC = 8 µg/mL) .
  • Kinetic assays : Measure enzyme inhibition (e.g., IC50_{50}) to correlate substituent effects with bioactivity .

Q. What experimental approaches optimize reaction conditions to minimize side products during synthesis?

  • Design of Experiments (DoE) : Statistically vary parameters (temperature, stoichiometry) to maximize yield .
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
  • Catalyst screening : Test Brønsted acids (e.g., H2_2SO4_4) vs. Lewis acids (e.g., ZnCl2_2) to suppress byproduct formation .

Q. How is X-ray crystallography applied to determine the solid-state structure of this compound?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms in the oxazole ring .
  • Refinement : SHELXL refines thermal parameters and hydrogen bonding networks (e.g., C=O⋯H interactions) .
  • Validation : R-factor < 0.05 and residual density < 0.3 eÅ3^{-3} ensure structural accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.